molecular formula C23H23BrN2OS B12703766 Imidazo(2,1-b)thiazol-3-ol, 2,3,5,6-tetrahydro-3-(1-naphthalenyl)-2-(2-phenylethyl)-, monohydrobromide CAS No. 86346-85-2

Imidazo(2,1-b)thiazol-3-ol, 2,3,5,6-tetrahydro-3-(1-naphthalenyl)-2-(2-phenylethyl)-, monohydrobromide

Cat. No.: B12703766
CAS No.: 86346-85-2
M. Wt: 455.4 g/mol
InChI Key: HFMBWMPXBHQIDQ-UHFFFAOYSA-N
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Description

Imidazo(2,1-b)thiazol-3-ol, 2,3,5,6-tetrahydro-3-(1-naphthalenyl)-2-(2-phenylethyl)-, monohydrobromide is a complex organic compound that belongs to the class of imidazo-thiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo(2,1-b)thiazol-3-ol derivatives typically involves multi-step organic reactions. The starting materials often include substituted thiazoles and imidazoles, which undergo cyclization reactions under specific conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques like crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, imidazo-thiazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. Their ability to interact with biological macromolecules makes them promising candidates for drug development.

Medicine

In medicine, these compounds are explored for their therapeutic potential. They may exhibit anti-inflammatory, antiviral, or antitumor activities, making them of interest in pharmaceutical research.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their chemical stability and reactivity.

Mechanism of Action

The mechanism of action of imidazo(2,1-b)thiazol-3-ol derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to the desired biological effect. The exact pathways and targets depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Known for its use in medicinal chemistry as a scaffold for drug development.

    Thiazolo[3,2-b][1,2,4]triazole: Studied for its antimicrobial and anticancer properties.

    Benzimidazole: Widely used in pharmaceuticals for its broad spectrum of biological activities.

Uniqueness

Imidazo(2,1-b)thiazol-3-ol, 2,3,5,6-tetrahydro-3-(1-naphthalenyl)-2-(2-phenylethyl)-, monohydrobromide stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. Its specific arrangement of functional groups allows for targeted interactions with biological molecules, making it a valuable compound for research and development.

Properties

CAS No.

86346-85-2

Molecular Formula

C23H23BrN2OS

Molecular Weight

455.4 g/mol

IUPAC Name

3-naphthalen-1-yl-2-(2-phenylethyl)-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol;hydrobromide

InChI

InChI=1S/C23H22N2OS.BrH/c26-23(20-12-6-10-18-9-4-5-11-19(18)20)21(27-22-24-15-16-25(22)23)14-13-17-7-2-1-3-8-17;/h1-12,21,26H,13-16H2;1H

InChI Key

HFMBWMPXBHQIDQ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=N1)SC(C2(C3=CC=CC4=CC=CC=C43)O)CCC5=CC=CC=C5.Br

Origin of Product

United States

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